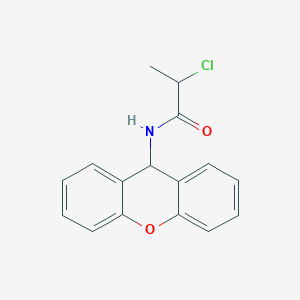
2-chloro-N-(9H-xanthen-9-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9H-xanthen-9-yl)propanamide is a compound that belongs to the class of xanthone derivatives. Xanthones are oxygen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . The compound’s structure features a xanthone moiety linked to a propanamide group with a chlorine atom substitution, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9H-xanthen-9-yl)propanamide typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9H-xanthen-9-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthone moiety can participate in redox reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Scientific Research Applications
2-chloro-N-(9H-xanthen-9-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(9H-xanthen-9-yl)propanamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to apoptosis in cancer cells . Additionally, it may form hydrogen bonds and π-stacking interactions with topoisomerase II, inhibiting its activity and preventing DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-yl derivatives: Compounds like 9H-xanthen-9-yl-urea and 9H-xanthen-9-ylamine share the xanthone core structure but differ in their functional groups.
Xanthone analogs: Other xanthone derivatives with different substituents, such as hydroxyl or methoxy groups, exhibit varying biological activities.
Uniqueness
2-chloro-N-(9H-xanthen-9-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other xanthone derivatives . The presence of the chlorine atom and the propanamide group can influence its interactions with biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
7595-57-5 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-(9H-xanthen-9-yl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-10(17)16(19)18-15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)15/h2-10,15H,1H3,(H,18,19) |
InChI Key |
YSHUVGMUSZODDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















